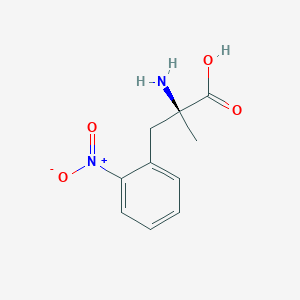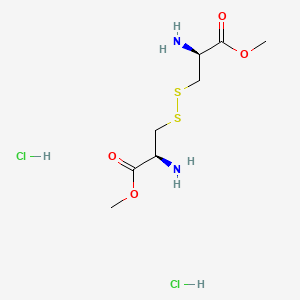
H-D-Lys(boc)-oall hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-D-Lys(boc)-oall hydrochloride is a derivative of lysine, an essential amino acid. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The presence of the tert-butoxycarbonyl (Boc) group and the allyl ester (oall) group makes it a valuable intermediate in the preparation of various peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Lys(boc)-oall hydrochloride typically involves the protection of the amino and carboxyl groups of lysine. The process begins with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the protection of the carboxyl group using the allyl ester (oall) group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of H-D-Lys(boc)-oall hydrochloride involves large-scale synthesis using automated peptide synthesizers. The process is optimized to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common to purify the final product and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
H-D-Lys(boc)-oall hydrochloride undergoes various chemical reactions, including:
Deprotection Reactions: The Boc and oall groups can be removed under specific conditions to yield the free lysine derivative.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc or oall groups are replaced by other functional groups.
Coupling Reactions: It can be used in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while palladium catalysts are used for the removal of the oall group.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are often used in peptide coupling reactions.
Major Products Formed
Free Lysine Derivative: Obtained after deprotection of the Boc and oall groups.
Peptide Conjugates: Formed through coupling reactions with other amino acids or peptides.
Scientific Research Applications
H-D-Lys(boc)-oall hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and biopolymers.
Mechanism of Action
The mechanism of action of H-D-Lys(boc)-oall hydrochloride is primarily related to its role as a protected lysine derivative. The protective groups (Boc and oall) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The compound does not have a direct biological activity but serves as an intermediate in the synthesis of bioactive peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
H-D-Lys(boc)-ome hydrochloride: Another protected lysine derivative with a methyl ester group instead of the allyl ester group.
H-D-Lys(boc)-nh2 hydrochloride: A protected lysine derivative with an amine group instead of the allyl ester group.
Uniqueness
H-D-Lys(boc)-oall hydrochloride is unique due to the presence of the allyl ester group, which provides additional versatility in peptide synthesis. The allyl ester group can be selectively removed under mild conditions, making it a valuable tool in the synthesis of complex peptides and proteins.
Properties
IUPAC Name |
prop-2-enyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4.ClH/c1-5-10-19-12(17)11(15)8-6-7-9-16-13(18)20-14(2,3)4;/h5,11H,1,6-10,15H2,2-4H3,(H,16,18);1H/t11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQZETUXDJXJQM-RFVHGSKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OCC=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OCC=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












